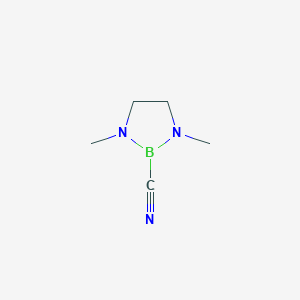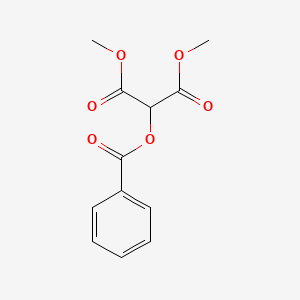
Dimethyl (benzoyloxy)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (benzoyloxy)propanedioate is an organic compound with the molecular formula C12H12O6. It is a derivative of propanedioic acid, where two methoxy groups replace the hydroxyl groups, and a benzoyloxy group is attached to the central carbon. This compound is known for its applications in organic synthesis and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (benzoyloxy)propanedioate can be synthesized through the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification. The benzoyloxy group can be introduced through a subsequent reaction with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and purification steps to ensure high yield and purity. The use of automated reactors and distillation units helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (benzoyloxy)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzoyloxyacetic acid and methanol.
Reduction: Formation of benzoyloxypropanediol.
Substitution: Formation of substituted propanedioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (benzoyloxy)propanedioate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl (benzoyloxy)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The benzoyloxy group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, with ethyl groups instead of methyl groups.
Benzoyloxyacetic acid: A related compound with similar functional groups but different structural arrangement.
Uniqueness
Dimethyl (benzoyloxy)propanedioate is unique due to the presence of both ester and benzoyloxy groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
65287-91-4 |
|---|---|
Molekularformel |
C12H12O6 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
dimethyl 2-benzoyloxypropanedioate |
InChI |
InChI=1S/C12H12O6/c1-16-11(14)9(12(15)17-2)18-10(13)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI-Schlüssel |
VEZUZTLLVHCCJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(=O)OC)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




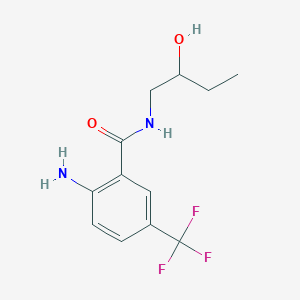
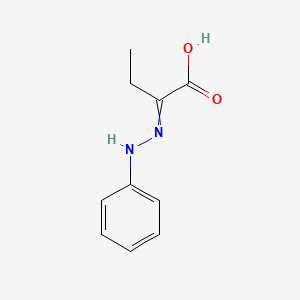
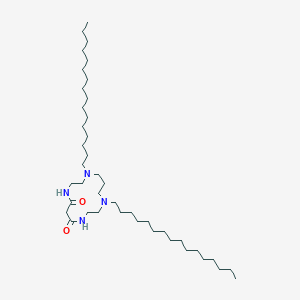
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)

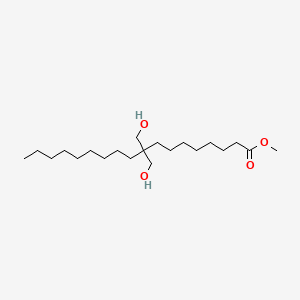
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
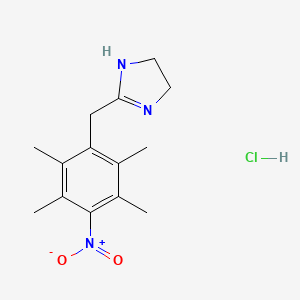
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)
